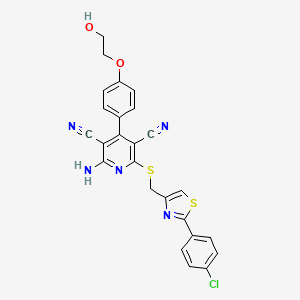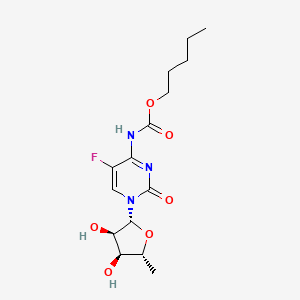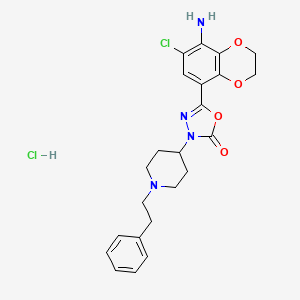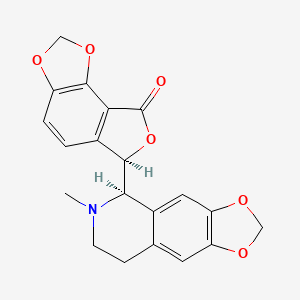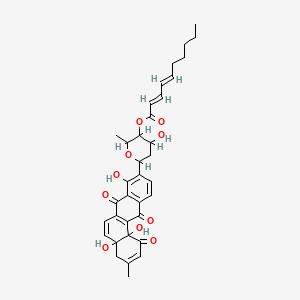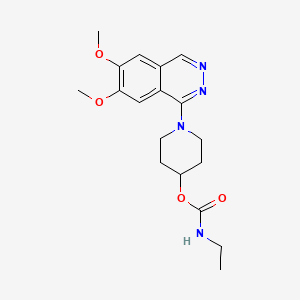
Carbazeran
Vue d'ensemble
Description
Le Carbazeran est un puissant inhibiteur de la phosphodiestérase avec des profils métaboliques dépendants de l'espèce chez le rat, le chien et l'homme . Il est connu pour sa capacité à inhiber l'hydrolyse de l'adénosine monophosphate cyclique (AMPc) et du guanosine monophosphate cyclique (GMPc), qui sont des molécules de signalisation importantes dans divers processus physiologiques . Le this compound a été étudié de manière approfondie pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Carbazeran implique plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend la réaction de la 6,7-diméthoxyphthalazine avec la pipéridine pour former un intermédiaire, qui est ensuite réagi avec le chloroformiate d'éthyle pour donner du this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le chloroforme, et les réactions sont effectuées dans des conditions anhydres pour empêcher l'hydrolyse des intermédiaires.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir qu'il répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le Carbazeran subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. L'une des principales voies métaboliques implique l'oxydation du this compound en 4-oxo-carbazeran par l'aldéhyde oxydase . Cette réaction est importante dans les études in vitro et in vivo, car elle permet de prédire le devenir métabolique du composé chez l'homme.
Réactifs et conditions courantes : L'oxydation du this compound est généralement catalysée par l'aldéhyde oxydase en présence d'oxygène. D'autres réactifs courants utilisés dans les réactions chimiques du this compound comprennent des agents réducteurs tels que le borohydrure de sodium pour les réactions de réduction et des nucléophiles tels que les amines pour les réactions de substitution .
Principaux produits formés : Les principaux produits formés à partir de l'oxydation du this compound comprennent la 4-oxo-carbazeran, la N-déséthyl-4-oxo-carbazeran et la 6,7-diméthoxy-1-[4-(hydroxy)-pipéridino]-4-phthalazinone . Ces métabolites sont importants pour comprendre la pharmacocinétique et la pharmacodynamique du this compound chez différentes espèces.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme substrat de sonde pour étudier l'activité de l'aldéhyde oxydase et d'autres enzymes métaboliques . En biologie, le this compound est utilisé pour étudier le rôle des phosphodiestérases dans les voies de signalisation cellulaire et leur impact sur divers processus physiologiques .
En médecine, le this compound a été étudié pour ses applications thérapeutiques potentielles, notamment son utilisation comme agent cardiotonique pour améliorer la fonction cardiaque et comme traitement de certains types de cancer . Dans l'industrie, le this compound est utilisé dans le développement de nouveaux médicaments et comme composé de référence dans les études de métabolisme des médicaments .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité des enzymes phosphodiestérases, en particulier la phosphodiestérase 2 et la phosphodiestérase 3 . Ces enzymes sont responsables de l'hydrolyse de l'AMPc et du GMPc, qui sont des molécules de signalisation importantes impliquées dans divers processus physiologiques tels que la fonction cardiaque, la relaxation des muscles lisses et l'agrégation plaquettaire . En inhibant ces enzymes, le this compound augmente les niveaux d'AMPc et de GMPc, ce qui conduit à une signalisation et à des effets physiologiques améliorés.
Applications De Recherche Scientifique
Carbazeran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a probe substrate to study the activity of aldehyde oxidase and other metabolic enzymes . In biology, this compound is used to investigate the role of phosphodiesterases in cellular signaling pathways and their impact on various physiological processes .
In medicine, this compound has been studied for its potential therapeutic applications, including its use as a cardiotonic agent to improve heart function and as a treatment for certain types of cancer . In industry, this compound is used in the development of new pharmaceuticals and as a reference compound in drug metabolism studies .
Mécanisme D'action
Carbazeran exerts its effects by inhibiting the activity of phosphodiesterase enzymes, specifically phosphodiesterase 2 and phosphodiesterase 3 . These enzymes are responsible for the hydrolysis of cAMP and cGMP, which are important signaling molecules involved in various physiological processes such as cardiac function, smooth muscle relaxation, and platelet aggregation . By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to enhanced signaling and physiological effects.
Comparaison Avec Des Composés Similaires
Le Carbazeran est unique parmi les inhibiteurs de la phosphodiestérase en raison de ses profils métaboliques dépendants de l'espèce et de son inhibition spécifique de la phosphodiestérase 2 et de la phosphodiestérase 3 . Des composés similaires comprennent d'autres inhibiteurs de la phosphodiestérase tels que le sildénafil, le tadalafil et le vardénafil, qui inhibent principalement la phosphodiestérase 5 et sont utilisés pour traiter la dysfonction érectile . Un autre composé similaire est la milrinone, qui inhibe la phosphodiestérase 3 et est utilisée comme agent cardiotonique .
En comparaison avec ces composés, le this compound a un éventail d'applications plus large et un profil métabolique unique qui en fait un outil précieux dans les études de métabolisme des médicaments et la recherche pharmacologique .
Propriétés
IUPAC Name |
[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVXJYGDBSPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220983 | |
| Record name | Carbazeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70724-25-3 | |
| Record name | Carbazeran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazeran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070724253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70724-25-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZERAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4I6K95P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



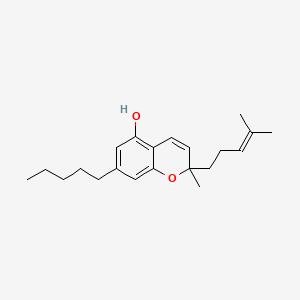

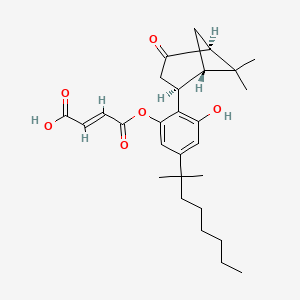
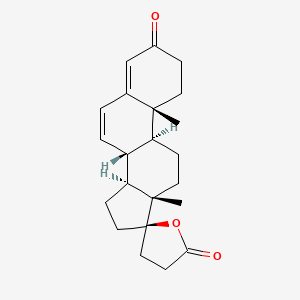
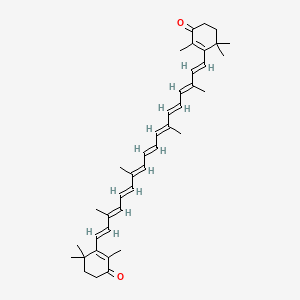
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)

